DIPSO-Natriumsalz

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

DIPSO sodium salt is extensively used in scientific research due to its buffering capacity. Some of its key applications include:

Biochemistry: It is used as a buffer in various enzymatic reactions and protein purification processes.

Biology: It is employed in cell culture media to maintain the pH within the physiological range.

Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.

Wirkmechanismus

Target of Action

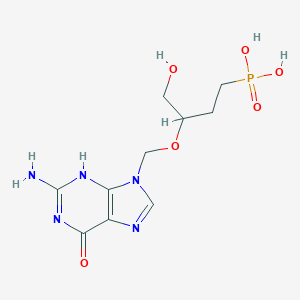

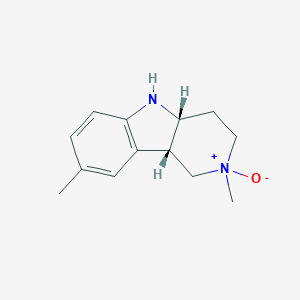

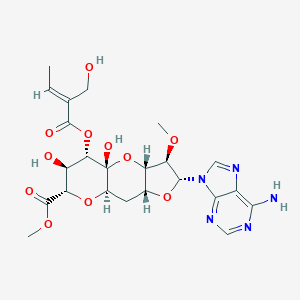

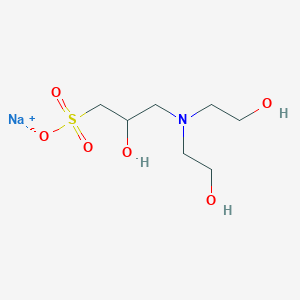

DIPSO sodium salt, also known as 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain the pH within a specific range, making it an essential component in various biological and biochemical research .

Mode of Action

As a buffer, DIPSO sodium salt works by absorbing excess hydrogen or hydroxide ions that could alter the pH of the solution . This action helps to stabilize the pH, preventing harmful changes to the biochemical environment that could affect the function of biological molecules.

Biochemical Pathways

Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH . This stability is crucial for many biochemical reactions, as enzymes that catalyze these reactions often have a narrow pH range in which they function optimally.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were ingested or injected. The compound’s ADME properties would likely depend on factors such as the route of administration and the presence of other substances.

Result of Action

The primary result of DIPSO sodium salt’s action is the maintenance of a stable pH in the solution it is added to . This stability can facilitate the proper functioning of biological molecules and biochemical reactions. For example, it has been reported that DIPSO can interfere with meiotic regulation in mouse oocytes .

Action Environment

The efficacy and stability of DIPSO sodium salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound’s buffering capacity is optimal within a pH range of 7.0 to 8.2 . Outside this range, its ability to absorb excess hydrogen or hydroxide ions and maintain pH stability may be diminished.

Biochemische Analyse

Biochemical Properties

DIPSO sodium salt plays a crucial role in maintaining the pH of biochemical reactions. It provides a stable environment for enzymes, proteins, and other biomolecules to function optimally . The nature of these interactions is primarily based on the buffering capacity of DIPSO sodium salt, which helps maintain the pH within a specific range, typically between 7.0 and 8.2 .

Cellular Effects

As a buffering agent, it is known to help maintain a stable pH environment, which is critical for cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of DIPSO sodium salt primarily involves its role as a buffering agent. It helps maintain the pH of the environment, which is crucial for the functioning of biomolecules. It does not directly bind to biomolecules or influence enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

As a buffering agent, it is expected to maintain its buffering capacity over time unless it is consumed in reactions or removed from the system .

Metabolic Pathways

As a buffering agent, it is not expected to participate directly in metabolic reactions but helps maintain a stable pH environment for these reactions to occur .

Transport and Distribution

As a soluble compound, it is expected to be distributed in the aqueous compartments of cells and tissues .

Subcellular Localization

As a soluble compound, it is expected to be present in the cytosol and other aqueous compartments within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DIPSO sodium salt can be synthesized by reacting 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding sodium hydroxide solution until the desired pH is reached. The product is then crystallized out of the solution .

Industrial Production Methods

In industrial settings, the production of DIPSO sodium salt follows similar principles but on a larger scale. The process involves the use of large reactors where the acid and sodium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

DIPSO sodium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with various metal ions, such as neodymium (III) and erbium (III), through coordination with the oxygen atoms of the sulfonate and hydroxyl groups.

Common Reagents and Conditions

The complexation reactions typically involve the use of metal salts like neodymium chloride or erbium chloride in aqueous solutions. The reactions are usually carried out at room temperature and neutral pH.

Major Products

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to DIPSO sodium salt include:

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (MOPSO sodium salt)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (TAPS sodium salt) .

Uniqueness

What sets DIPSO sodium salt apart from these similar compounds is its specific pH range and buffering capacity. It is particularly effective in maintaining pH between 7.0 and 8.2, making it suitable for a wide range of biological and biochemical applications .

Eigenschaften

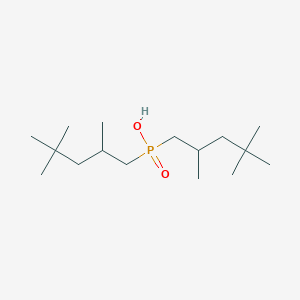

IUPAC Name |

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASJMJKAMKICKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635431 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-62-0 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.